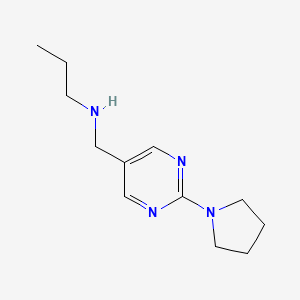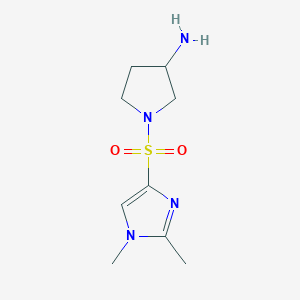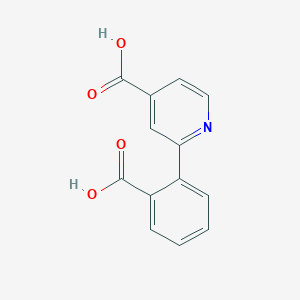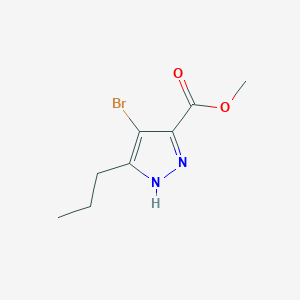
(Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a morpholino group and two chlorine atoms attached to the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline typically involves the reaction of 2-chloroaniline with morpholine and a chlorinating agent. One common method includes the following steps:
Diazotization: 2-chloroaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Reduction: The diazonium salt is then reduced using sodium pyrosulfite to form 2-chlorophenylhydrazine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted anilines or morpholine derivatives.
Applications De Recherche Scientifique
(Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials
Mécanisme D'action
The mechanism of action of (Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-3-Chloro-N-((2-chlorophenyl)(piperidino)methylene)aniline
- (Z)-3-Chloro-N-((2-chlorophenyl)(pyrrolidino)methylene)aniline
Comparison
Compared to similar compounds, (Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline is unique due to the presence of the morpholino group, which can influence its chemical reactivity and biological activity. The morpholino group can enhance the compound’s solubility and stability, making it more suitable for certain applications .
Propriétés
Formule moléculaire |
C17H16Cl2N2O |
|---|---|
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-N-(3-chlorophenyl)-1-morpholin-4-ylmethanimine |
InChI |
InChI=1S/C17H16Cl2N2O/c18-13-4-3-5-14(12-13)20-17(21-8-10-22-11-9-21)15-6-1-2-7-16(15)19/h1-7,12H,8-11H2 |
Clé InChI |
BNEBSDPGLUKPFK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=NC2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene, 4,5-dimethoxy-](/img/structure/B11813744.png)



![Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate](/img/structure/B11813754.png)





![7-Amino-3-cyclobutyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11813775.png)

![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B11813792.png)

